1-Androstenedione

Catalog No.
S639182
CAS No.
571-40-4
M.F
C19H26O2
M. Wt
286.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Androstenedione

CAS Number

571-40-4

Product Name

1-Androstenedione

IUPAC Name

(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1

InChI Key

WJIQCDPCDVWDDE-WZNAKSSCSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C
  • Testosterone: The primary male sex hormone responsible for muscle growth, bone development, and sperm production
  • Estrogens: A group of female sex hormones, including estradiol, involved in sexual development, bone health, and regulating the menstrual cycle

Beyond its natural role, 1-AD holds potential applications in various scientific research fields:

Studying Steroidogenesis

Researchers utilize 1-AD in studies investigating steroidogenesis, the process by which the body produces steroid hormones. By analyzing the conversion of 1-AD into other hormones, scientists can gain insights into the regulation and potential disruptions of this crucial pathway. This knowledge is valuable for understanding and managing hormonal imbalances associated with various medical conditions.

Developing Pharmaceutical Products

-AD serves as a starting material for the synthesis of various pharmaceutical drugs, including:

  • Testosterone replacement therapy: Used to treat conditions like hypogonadism, where the body produces insufficient testosterone
  • Estrogens: Used in hormone replacement therapy for menopausal symptoms and certain types of contraception
  • Corticosteroids: Used to treat inflammatory and autoimmune conditions

1-Androstenedione, also known as 5α-androst-1-ene-3,17-dione, is a synthetic androgen and anabolic steroid. It is a derivative of the naturally occurring steroid androstenedione and serves as a prohormone for 1-testosterone, which is a potent androgen. The compound is characterized by its molecular formula C19H26O2C_{19}H_{26}O_{2} and a molar mass of approximately 286.415 g/mol. It is primarily utilized in bodybuilding and athletic performance enhancement due to its anabolic properties, although it is prohibited in competitive sports by the World Anti-Doping Agency.

As mentioned previously, 1-Androstenedione can be converted to 1-Testosterone in the body []. 1-Testosterone is an androgen, a type of sex hormone that can influence muscle and bone growth and development []. However, the exact mechanisms of how 1-Androstenedione affects the body are not fully understood and require further research [].

Due to its potential to convert to 1-Testosterone, 1-Androstenedione can have similar health risks as other anabolic steroids []. These risks include:

  • Liver damage [].
  • Increased risk of cardiovascular problems [].
  • Mood swings and aggression [].
  • Stunted growth in adolescents [].
That are critical for its biological activity and conversion into other steroid hormones:

  • Oxidation: This involves the introduction of oxygen into the molecular structure, often using agents like potassium permanganate or chromium trioxide.
  • Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride facilitate the conversion of ketones to alcohols.
  • Substitution Reactions: Halogenation can occur using bromine or chlorine, leading to the formation of halogenated derivatives.

These reactions are essential for synthesizing other steroidal compounds such as testosterone and estrone .

The primary biological activity of 1-androstenedione lies in its role as a prohormone. Upon administration, it is converted into 1-testosterone through the action of the enzyme 3β-hydroxysteroid dehydrogenase. This conversion allows it to exert androgenic effects by binding to androgen receptors, leading to increased protein synthesis, muscle mass, and strength. Additionally, it influences various cellular processes and signaling pathways that regulate metabolism and gene expression related to male characteristics .

1-Androstenedione can be synthesized through several methods:

  • Biotransformation: Utilizing microorganisms like Mycolicibacterium species can convert phytosterols into 1-androstenedione. This bioconversion process can be optimized for high yield in industrial settings.
  • Chemical Synthesis: Traditional chemical synthesis methods involve multi-step reactions starting from simpler steroid precursors, employing various reagents for oxidation and reduction .

The primary applications of 1-androstenedione include:

  • Performance Enhancement: Athletes and bodybuilders use it to increase muscle mass and improve physical performance.
  • Research: It serves as a subject of study in endocrinology and pharmacology, particularly concerning anabolic steroids and their effects on human physiology.

Despite its applications, it is essential to note that its use is banned in most competitive sports due to potential health risks and ethical concerns .

Interaction studies have shown that 1-androstenedione can influence various metabolic pathways. It interacts with enzymes involved in steroidogenesis, including aromatase and hydroxysteroid dehydrogenases. These interactions can lead to altered levels of testosterone and estrogen in the body. Furthermore, studies indicate that the compound may have varying effects based on dosage, with higher doses potentially leading to adverse effects such as hormonal imbalances .

Several compounds share structural similarities with 1-androstenedione, each with unique properties:

CompoundStructure TypeKey Differences
AndrostenedioneEndogenous steroidPrecursor for both testosterone and estrogen.
TestosteroneActive androgenMore potent than 1-androstenedione; direct androgenic effects.
DihydrotestosteroneReduced form of testosteroneMore potent androgen; derived from testosterone.
DehydroepiandrosteronePrecursor hormoneLess potent; serves as a precursor for both androgens and estrogens.
AndrosteroneMetabolite of testosteroneWeaker androgenic effects compared to 1-androstenedione.

The uniqueness of 1-androstenedione lies in its specific conversion pathway to 1-testosterone, which provides distinct anabolic benefits while being less potent than testosterone itself .

Structural Analysis

1-Androstenedione possesses the molecular formula C19H26O2 with a molecular weight of 286.4 grams per mole. The compound exhibits a tetracyclic steroid backbone characteristic of androgens, featuring three fused six-membered rings and one five-membered ring designated as the A, B, C, and D rings respectively. The structural framework is defined by the presence of ketone functional groups at positions 3 and 17, with a distinctive double bond located between carbon atoms 1 and 2 in the A ring.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione. The simplified molecular input line-entry system representation appears as C[C@]12CC[C@H]3C@HCCC4[C@@]3(C=CC(=O)C4)C, indicating the precise stereochemical configuration of each chiral center.

The chemical structure exhibits six defined stereocenters, contributing to its specific three-dimensional conformation. X-ray crystallographic analysis would reveal bond lengths, bond angles, and dihedral angles characteristic of the steroid framework. The InChI key WJIQCDPCDVWDDE-WZNAKSSCSA-N provides a unique identifier for database searches and structural verification.

Physicochemical Properties

1-Androstenedione demonstrates specific physicochemical characteristics that distinguish it from related steroid compounds. The melting point ranges from 140-142°C according to predictive calculations, though experimental data indicates values between 142.0-143.5°C under standard atmospheric conditions. The compound exhibits limited aqueous solubility, reflecting the hydrophobic nature of the steroid backbone structure.

PropertyValueReference
Molecular Weight286.4 g/mol
Melting Point142.0-143.5°C
Predicted Boiling Point418.8±45.0°C
Predicted Density1.099±0.06 g/cm³
Predicted Refractive Index1.552
Solubility in Dimethylformamide25 mg/ml
Solubility in Dimethyl Sulfoxide15 mg/ml
Solubility in Ethanol10 mg/ml

The compound exhibits optical activity with a predicted specific rotation, characteristic of chiral steroid molecules. Solubility studies reveal moderate dissolution in organic solvents including dimethylformamide, dimethyl sulfoxide, and ethanol, while maintaining poor water solubility typical of steroid hormones. The logP value of 3.94330 indicates significant lipophilicity, supporting membrane permeability characteristics.

Storage stability requires controlled conditions at -20°C to maintain chemical integrity over extended periods. The compound demonstrates photostability under normal laboratory lighting conditions but requires protection from oxidative degradation through appropriate atmospheric control.

Synthetic Routes and Precursor Relationships

The four-step synthetic sequence involves initial bromination of stanolone acetate in the presence of hydrogen chloride in acetic acid medium, producing 17β-acetoxy-2-bromo-5α-androstan-3-one as the key intermediate. The subsequent dehydrobromination reaction utilizes lithium carbonate as the base with lithium bromide as an additive, generating 17β-acetoxy-5α-androst-1-en-3-one in nearly quantitative yield with 97% purity.

Synthetic StepStarting MaterialProductYieldConditions
1. BrominationStanolone acetate2-Bromo intermediate>90%HCl/AcOH
2. Dehydrobromination2-Bromo intermediate17β-Acetoxy-1-en-3-one97%Li2CO3/LiBr
3. Hydrolysis17β-Acetoxy-1-en-3-one1-Testosterone>95%NaOH
4. Oxidation1-Testosterone1-Androstenedione>85%CrO3

The third step involves alkaline hydrolysis using sodium hydroxide to remove the acetate protecting group, yielding 17β-hydroxy-5α-androst-1-en-3-one, which corresponds to 1-testosterone. The final oxidation step employs chromium trioxide to convert the secondary alcohol at position 17 to the corresponding ketone, completing the synthesis of 1-Androstenedione.

This synthetic methodology demonstrates significant advantages over alternative routes by minimizing the formation of undesired 4-ene isomers during the dehydrobromination step. The mechanism involves selective elimination that favors the 1-ene double bond formation while suppressing competing pathways that would generate the thermodynamically more stable 4-ene system.

Stereochemical Isomerism and Conformational Dynamics

1-Androstenedione exhibits complex stereochemical features arising from its multiple chiral centers and the rigid steroid framework. The compound contains six defined stereocenters at positions 5, 8, 9, 10, 13, and 14, each maintaining specific absolute configurations designated as (5S,8R,9S,10R,13S,14S). These stereocenters create a three-dimensional molecular architecture that directly influences biological activity and synthetic reactivity.

The 5α-configuration represents a critical structural feature distinguishing this compound from its 5β-epimer. The α-orientation of the hydrogen atom at position 5 results in a trans-fusion between rings A and B, creating a more extended molecular conformation compared to the cis-fused 5β-isomer. This stereochemical arrangement affects the overall molecular flexibility and receptor binding characteristics.

Conformational analysis reveals that the steroid backbone adopts a rigid chair-chair-chair-envelope conformation for rings A, B, C, and D respectively. The A ring containing the 1-ene double bond exhibits reduced flexibility compared to saturated steroid systems. The double bond between carbons 1 and 2 introduces planar geometry in this region, constraining the conformational mobility of adjacent carbon atoms.

The ketone functional groups at positions 3 and 17 contribute additional conformational constraints through their sp² hybridization and potential for intramolecular interactions. The 17-ketone adopts a nearly perpendicular orientation relative to the steroid plane, while the 3-ketone lies approximately in the plane of ring A. These orientations minimize steric interactions while maintaining optimal electronic configurations.

Ring puckering analysis indicates that ring A maintains a slightly distorted chair conformation influenced by the 1-ene double bond. Ring B adopts a standard chair conformation with equatorial methyl groups at positions 10 and 13. Ring C exhibits chair geometry with minimal deviation from ideal angles. Ring D, being five-membered, displays envelope conformation with the 17-ketone carbon as the flap atom.

Tissue-Specific Metabolism

The metabolism of 1-androstenedione exhibits remarkable tissue-specific patterns that reflect the distinct enzymatic profiles and physiological functions of different organ systems [17] [18]. These tissue-specific differences have profound implications for local hormone production and action.

Adipose tissue demonstrates significant capacity for 1-androstenedione metabolism, with notable differences between anatomical sites [17]. Subcutaneous adipose tissue from the upper thigh, buttock, and flank regions shows more than 10-fold greater conversion of 1-androstenedione to estrone compared to breast, lower thigh, abdomen, or omental adipose tissue [17]. The conversion rates range from 0.13-3.0% in high-activity sites versus 0.01-0.09% in low-activity regions [17].

Adipose stromal cells, rather than mature adipocytes, contain the majority of aromatase activity responsible for 1-androstenedione conversion to estrogens [19]. Approximately 87% of aromatase activity resides in the stromal-vascular fraction, while only 13% is found in the adipocyte fraction [19]. The apparent Michaelis constant for 1-androstenedione in adipose stromal cells is approximately 25 nanomolar, with maximum velocity ranging from 0.16-3.0 picomoles per milligram protein per 6 hours [19].

Skeletal muscle tissue contributes approximately 5-12% of overall 1-androstenedione metabolism in the human body [20]. The fractional metabolism of 1-androstenedione by muscle tissue averages 0.20 ± 0.30, which is comparable to adipose tissue metabolism rates [20]. Muscle tissue also participates in the interconversion between 1-androstenedione and testosterone, with conversion rates of approximately 0.024 ± 0.005 [20].

Liver tissue exhibits distinct metabolic profiles for 1-androstenedione depending on the cellular context [21]. Malignant liver cell lines demonstrate varying capacities for 1-androstenedione metabolism, with hepatoma G2 cells showing nearly 100% conversion to estrogens through aromatase activity [21]. In contrast, hepatoma 22T cells show no detectable aromatase activity but demonstrate significant 5α-reductase activity [21].

The adrenal glands represent a primary site of 1-androstenedione production rather than metabolism [22]. The adult adrenal cortex synthesizes 1-androstenedione through the conversion of 17α-hydroxypregnenolone via dehydroepiandrosterone [22]. Alternative pathways involve direct conversion from 17α-hydroxyprogesterone through 17,20-lyase activity [22].

Gonadal tissues show sex-specific patterns of 1-androstenedione metabolism [1] [23]. In males, testicular tissue rapidly converts 1-androstenedione to testosterone through 17β-hydroxysteroid dehydrogenase type 3 activity [23]. Female ovarian tissue demonstrates both 1-androstenedione production and conversion to estrogens through aromatase activity [1].

Differentiated adipocytes show enhanced steroidogenic enzyme expression compared to preadipocytes [18]. During adipogenesis, the expression of aldo-keto reductase 1C2 and 1C3 increases significantly, with 2.8- to 6.1-fold stimulation observed [18]. This differentiation process also leads to increased androgen receptor expression, particularly in subcutaneous adipose cultures [18].

Tissue TypePrimary Metabolic ActivityEnzyme ExpressionConversion Rate
Subcutaneous Adipose (Upper)Aromatization to EstroneHigh Aromatase0.13-3.0%
Subcutaneous Adipose (Lower)5α-ReductionModerate 5α-Reductase0.86-10%
Skeletal MuscleTestosterone Formation17β-HSD5-12% of total
Liver (HepG2)Estrogen FormationHigh Aromatase~100%
Omental AdiposeMixed PathwaysBalanced Enzymes0.01-0.09%

Microbial and Environmental Degradation Processes

Microbial degradation of 1-androstenedione represents a crucial component of environmental steroid cycling and biotransformation [24] [25]. Bacterial species demonstrate remarkable capacity to utilize steroid hormones as carbon and energy sources, employing sophisticated enzymatic pathways for complete mineralization.

The aerobic degradation of 1-androstenedione follows the 9,10-seco pathway, which has been extensively characterized in various bacterial species [26] [27]. This pathway involves initial Δ1-dehydrogenation of 1-androstenedione followed by 9α-hydroxylation to produce 9α-hydroxyandrosta-1,4-diene-3,17-dione [27]. This unstable intermediate spontaneously rearranges to form 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione, effectively opening the B ring of the steroid nucleus [27].

Comamonas testosteroni represents one of the most extensively studied bacterial species capable of 1-androstenedione degradation [26] [27]. This organism utilizes a complete enzymatic machinery for steroid catabolism, including specific hydroxylases and meta-cleavage dioxygenases that systematically dismantle the steroid ring structure [27]. The degradation pathway in Comamonas testosteroni produces identifiable intermediate metabolites that can serve as biomarkers for monitoring steroid biodegradation in environmental systems [27].

Rhodococcus species demonstrate broad steroid-degrading capabilities, including efficient metabolism of 1-androstenedione [26] [28]. These actinobacterial species possess gene clusters encoding multiple steroid-degrading enzymes, allowing for complete mineralization of steroid substrates [28]. Rhodococcus jostii strain RHA1 has been particularly well-characterized for its cholesterol and bile acid degradation pathways, which share common intermediates with 1-androstenedione catabolism [26].

Mycobacterium species, including Mycobacterium tuberculosis, express steroid-degrading pathways that include 1-androstenedione metabolism [24] [26]. These pathways are particularly relevant for pathogenic mycobacteria, where steroid catabolism contributes to survival within host environments [26]. The steroid degradation genes in mycobacteria are organized in large gene clusters that encode the complete enzymatic machinery for steroid ring cleavage [26].

Proteobacterial species show a more patchy distribution of steroid degradation capabilities compared to actinobacteria [28]. Pseudomonas species, particularly Pseudomonas putida strains, demonstrate capacity for 1-androstenedione metabolism through specialized enzymatic systems [29]. These organisms often possess 17β-hydroxysteroid dehydrogenase activities that can oxidize testosterone while leaving closely related compounds unmodified [29].

Environmental factors significantly influence microbial steroid degradation rates and pathways [25] [30]. Aerobic conditions favor the 9,10-seco pathway, while anaerobic environments promote alternative degradation routes such as the 2,3-seco pathway utilized by denitrifying bacteria [25] [30]. The presence of alternative carbon sources can inhibit steroid degradation through catabolite repression mechanisms [25].

Steroid-degrading microorganisms show widespread distribution across diverse ecosystems [28]. Soil environments harbor the greatest diversity of steroid-degrading bacteria, reflecting the natural input of steroids from decomposing organic matter [28]. Aquatic environments, including both freshwater and marine systems, contain specialized steroid-degrading bacterial communities adapted to lower steroid concentrations [28].

The Minnesota Pollution Control Agency detected 1-androstenedione in 30% of 50 tested lakes, with concentrations reaching 0.0075 parts per billion [31]. This environmental presence reflects both natural steroid inputs and anthropogenic sources, highlighting the importance of microbial degradation processes for steroid removal from aquatic ecosystems [31].

Bacterial SpeciesDegradation PathwayRing Opening MechanismEnvironmental Niche
Comamonas testosteroni9,10-secoMeta-cleavageSoil, Water
Rhodococcus jostii9,10-secoHydroxylationSoil
Mycobacterium tuberculosis9,10-secoSpecializedHost-associated
Pseudomonas putidaModified 9,10-secoDehydrogenaseSoil
Denitrifying bacteria2,3-secoAnaerobicSediments

Role in Steroidogenesis and Hormonal Homeostasis

1-Androstenedione occupies a central position in steroidogenesis as the immediate precursor to both testosterone and estrone, making it essential for maintaining hormonal homeostasis in multiple physiological systems [1] [32] [33]. This strategic position allows 1-androstenedione to serve as a branch point in steroid hormone biosynthesis, with its metabolic fate determining the balance between androgenic and estrogenic signaling.

The regulation of 1-androstenedione within the hypothalamic-pituitary-gonadal axis involves complex feedback mechanisms [34]. Luteinizing hormone and follicle-stimulating hormone stimulate the release of 1-androstenedione from testicular and ovarian tissues [34]. The hypothalamus responds to circulating steroid levels through negative feedback loops that modulate gonadotropin-releasing hormone secretion [34].

Adrenal production of 1-androstenedione is controlled through the hypothalamic-pituitary-adrenal axis, with adrenocorticotropic hormone serving as the primary regulatory signal [34]. The precise mechanisms governing adrenal 1-androstenedione synthesis remain incompletely understood, but involve coordinated regulation of multiple steroidogenic enzymes [34]. Cortisol can stimulate estrone formation from 1-androstenedione by 3- to 10-fold in adipose stromal cells, demonstrating cross-talk between glucocorticoid and sex steroid pathways [17].

In females, 1-androstenedione contributes approximately half of circulating testosterone and nearly all estrone production [34]. The outer cortex of the adrenal glands and ovaries release 1-androstenedione into the bloodstream, where peripheral tissues convert it to active hormones [34]. This peripheral conversion mechanism allows for tissue-specific hormone production independent of gonadal function [33].

The conversion of 1-androstenedione to estrogens represents a critical pathway for postmenopausal estrogen production [35] [36]. Following oral administration of 1-androstenedione in postmenopausal women, serum estrone levels increase by up to 115% over 12 hours, while testosterone levels show even greater increases of 450% [35]. This differential conversion pattern reflects the relative activities of aromatase and 17β-hydroxysteroid dehydrogenase in peripheral tissues [35].

During fetal development, 1-androstenedione plays crucial roles in sexual differentiation through the classical steroidogenesis pathway [23]. Testosterone derived from 1-androstenedione drives male external genital development, while conversion to dihydrotestosterone through 5α-reductase mediates more potent androgenic effects [23]. Alternative backdoor pathways can bypass 1-androstenedione entirely, highlighting the complexity of developmental steroidogenesis [23].

Tissue-specific expression of steroidogenic enzymes creates local hormonal microenvironments that regulate cellular function [37] [38]. Adipose tissue demonstrates significant steroidogenic capacity, with differentiated adipocytes showing increased expression of key enzymes including 3β-hydroxysteroid dehydrogenase, aldo-keto reductases, and aromatase [37]. These local steroidogenic networks allow for fine-tuned regulation of hormone exposure at the cellular level [38].

The role of 1-androstenedione in hormonal homeostasis extends beyond reproductive physiology to include metabolic regulation [37]. Steroidogenic enzymes in adipose tissue respond to metabolic signals such as glucocorticoids, which can modulate local steroid production [18]. This integration of metabolic and reproductive signaling pathways demonstrates the broad physiological significance of 1-androstenedione metabolism [37].

Disruption of normal 1-androstenedione metabolism can lead to various endocrine disorders [33]. Conditions such as polycystic ovary syndrome involve altered steroidogenic enzyme activity that affects 1-androstenedione conversion patterns [33]. Understanding these metabolic disturbances provides insights into the normal regulatory mechanisms governing steroid hormone homeostasis [33].

Physiological SystemRole of 1-AndrostenedioneRegulatory MechanismClinical Relevance
Hypothalamic-Pituitary-GonadalPrecursor hormoneNegative feedbackReproductive disorders
Hypothalamic-Pituitary-AdrenalBranch point steroidACTH stimulationAdrenal insufficiency
Peripheral TissuesLocal hormone sourceEnzyme expressionTissue-specific effects
Fetal DevelopmentSexual differentiationTemporal expressionDevelopment disorders
Metabolic NetworksSignaling integrationCross-pathway regulationMetabolic syndrome

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

286.193280068 g/mol

Monoisotopic Mass

286.193280068 g/mol

Heavy Atom Count

21

UNII

C1091EX356

Other CAS

571-40-4

Wikipedia

1-Androstenedione

Dates

Modify: 2024-04-14

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